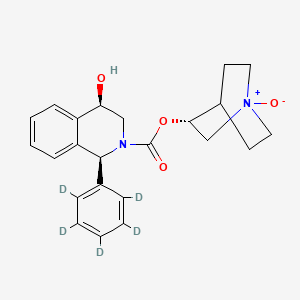
Resveratrol 3-sulfate-d4 (triethylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Resveratrol 3-sulfate-d4 (triethylamine) is a deuterium-labeled derivative of Resveratrol 3-sulfate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of resveratrol derivatives. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which helps in tracing and quantifying the compound during various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3-sulfate-d4 (triethylamine) typically involves the sulfation of resveratrol followed by deuterium labeling. The process begins with the sulfation of resveratrol using sulfur trioxide-pyridine complex in anhydrous conditions. The resulting Resveratrol 3-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Resveratrol 3-sulfate-d4 (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions
Resveratrol 3-sulfate-d4 (triethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Resveratrol and its hydroxyl derivatives.
Substitution: Various substituted resveratrol derivatives.
科学研究应用
Resveratrol 3-sulfate-d4 (triethylamine) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying the metabolic pathways of resveratrol and its derivatives.
Biology: Helps in understanding the biological effects of resveratrol at the cellular and molecular levels.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of new pharmaceuticals and nutraceuticals.
作用机制
Resveratrol 3-sulfate-d4 (triethylamine) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: Modulates lipid metabolism and improves endothelial function.
Neuroprotective Effects: Protects neurons from oxidative damage and apoptosis
相似化合物的比较
Similar Compounds
Resveratrol: The parent compound with similar biological activities but without deuterium labeling.
Resveratrol 3-glucuronide: Another metabolite of resveratrol with different pharmacokinetic properties.
Resveratrol 4-glucuronide: Similar to Resveratrol 3-glucuronide but with a different glucuronidation site
Uniqueness
Resveratrol 3-sulfate-d4 (triethylamine) is unique due to its deuterium labeling, which allows for precise tracing and quantification in biological studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C20H27NO6S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O6S.C6H15N/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;1-4-7(5-2)6-3/h1-9,15-16H,(H,17,18,19);4-6H2,1-3H3/b2-1+;/i3D,4D,5D,6D; |
InChI 键 |
ZFXTYRNSFBAQQU-RNUYNDDYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)[2H])[2H])O)[2H].CCN(CC)CC |
规范 SMILES |
CCN(CC)CC.C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


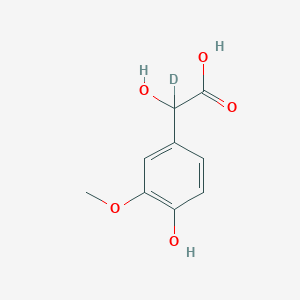

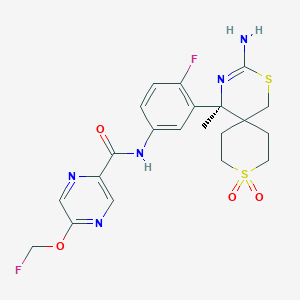
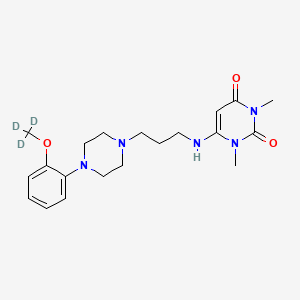
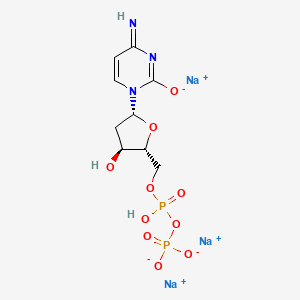

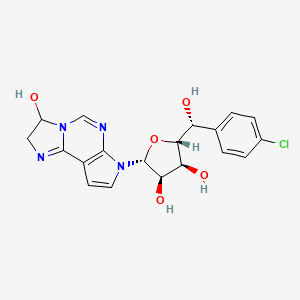
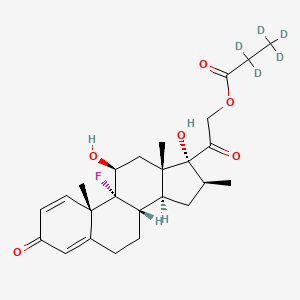
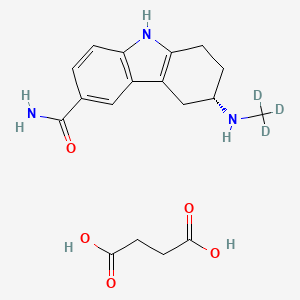

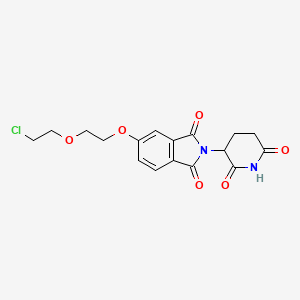
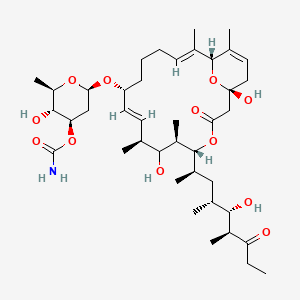
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
